molecular formula C12H13NOS B8539378 C-(5-benzyloxy-thiophen-2-yl)methylamine

C-(5-benzyloxy-thiophen-2-yl)methylamine

Cat. No. B8539378
M. Wt: 219.30 g/mol
InChI Key: SNBYHJUPNRHHQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C-(5-benzyloxy-thiophen-2-yl)methylamine is a useful research compound. Its molecular formula is C12H13NOS and its molecular weight is 219.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality C-(5-benzyloxy-thiophen-2-yl)methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C-(5-benzyloxy-thiophen-2-yl)methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

C-(5-benzyloxy-thiophen-2-yl)methylamine

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

(5-phenylmethoxythiophen-2-yl)methanamine

InChI

InChI=1S/C12H13NOS/c13-8-11-6-7-12(15-11)14-9-10-4-2-1-3-5-10/h1-7H,8-9,13H2

InChI Key

SNBYHJUPNRHHQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(S2)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-benzyloxy-thiophene-2-carbonitrile described in Preparation Example 81 (30 mg, 0.14 mmol) in tetrahydrofuran (3 mL) was added lithium aluminum hydride (21 mg, 0.557 mmol), which was then stirred for 1.5 hours at room temperature. Sodium fluoride (240 mg, 5.72 mmol) was added to the reaction mixture, which was stirred for 2 hours, then, on an ice bath, 10% hydrous tetrahydrofuran (2 mL) was added. The reaction mixture was filtered through Celite pad, the filtrate was concentrated and C-(5-benzyloxy-thiophen-2-yl)methylamine (32 mg, 0.147 mmol) was obtained as a crude product. The title compound (3 mg, 0.008 mmol, 5.4%) was obtained from this and quinoline-6-carboxylic acid (26 mg, 0.15 mmol) according to an analogous method to Example H-1.
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Example 81
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